8-cyclopropanecarbonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
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Overview
Description
8-cyclopropanecarbonyl-1-oxa-4-thia-8-azaspiro[45]decane is a spiro compound characterized by its unique bicyclic structure, which includes a cyclopropane ring, an oxathiaza ring, and a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopropanecarbonyl-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound. The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the formation of the correct product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-cyclopropanecarbonyl-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbon atoms adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., Raney nickel).
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-cyclopropanecarbonyl-1-oxa-4-thia-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 8-cyclopropanecarbonyl-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as FGFR4, which is involved in the treatment of hepatocellular carcinoma . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,8-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.4]nonane
- 2-oxa-7-azaspiro[4.4]nonane
- 8-oxa-2-azaspiro[4.5]decane
Uniqueness
8-cyclopropanecarbonyl-1-oxa-4-thia-8-azaspiro[4.5]decane is unique due to its specific combination of functional groups and spiro linkage, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
cyclopropyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c13-10(9-1-2-9)12-5-3-11(4-6-12)14-7-8-15-11/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVUJMOJQGMQFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3(CC2)OCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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